molecular formula C10H9FN4O2 B126194 (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone CAS No. 149524-44-7

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Cat. No.: B126194
CAS No.: 149524-44-7
M. Wt: 236.20 g/mol
InChI Key: ZHNQSWZJBIOOHW-UHFFFAOYSA-N
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Description

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is a chemical compound with the molecular formula C10H9N4O2F. This compound is characterized by the presence of an azidomethyl group, a fluorophenyl group, and an oxazolidinone ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Azidomethylation: The azidomethyl group is introduced by reacting the compound with sodium azide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole rings. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (5R)-5-(Azidomethyl)-3-(4-fluorophenyl)-2-oxazolidinone: Similar structure but with a different position of the fluorine atom.

    (5R)-5-(Azidomethyl)-3-(3-chlorophenyl)-2-oxazolidinone: Similar structure but with a chlorine atom instead of fluorine.

    (5R)-5-(Azidomethyl)-3-(3-bromophenyl)-2-oxazolidinone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(5R)-5-(Azidomethyl)-3-(3-fluorophenyl)-2-oxazolidinone is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the azido group also allows for versatile chemical modifications through click chemistry.

Properties

IUPAC Name

5-(azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O2/c11-7-2-1-3-8(4-7)15-6-9(5-13-14-12)17-10(15)16/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNQSWZJBIOOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)F)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597075
Record name 5-(Azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149524-44-7
Record name 5-(Azidomethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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